Home > Products > Screening Compounds P96512 > MC-VC-Pabc-DNA31
MC-VC-Pabc-DNA31 -

MC-VC-Pabc-DNA31

Catalog Number: EVT-12567310
CAS Number:
Molecular Formula: C77H96N10O21
Molecular Weight: 1497.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MC-VC-Pabc-DNA31 is a sophisticated drug-linker conjugate designed primarily for use in Antibody-Drug Conjugates (ADCs). This compound exhibits significant antitumor activity and incorporates DNA31, a potent inhibitor of RNA polymerase, linked through the MC-VC-PABC linker. The molecular formula for MC-VC-Pabc-DNA31 is C77H96N10O21C_{77}H_{96}N_{10}O_{21} with a molecular weight of approximately 1497.664 g/mol. The compound is classified under the category of bioconjugates, specifically focusing on targeted cancer therapies through ADC technology .

Synthesis Analysis

The synthesis of MC-VC-Pabc-DNA31 involves several key methods and technical details:

Molecular Structure Analysis

The molecular structure of MC-VC-Pabc-DNA31 can be described as follows:

  • Core Structure: The compound features a complex arrangement that includes:
    • A DNA moiety (DNA31) which plays a critical role in inhibiting RNA polymerase.
    • The MC-VC-PABC linker, which consists of multiple functional groups facilitating its interaction with biological targets.
  • Data Representation:
    • Molecular Formula: C77H96N10O21C_{77}H_{96}N_{10}O_{21}
    • Molecular Weight: 1497.664 g/mol
    • CAS Number: 1639352-03-6

This structure allows for effective targeting and delivery of therapeutic agents directly to cancer cells, minimizing systemic toxicity .

Chemical Reactions Analysis

MC-VC-Pabc-DNA31 undergoes several significant chemical reactions:

  1. Release Mechanism: Upon internalization by target cells, the bioreversible linker facilitates the release of DNA31 through hydrolysis or enzymatic cleavage, which is essential for its therapeutic action.
  2. Stability Studies: The stability of the compound under physiological conditions is critical. Studies have shown that it maintains stability until it reaches its target site, where specific enzymes facilitate its breakdown.
  3. Common Reactions:
    • Hydrolysis of ester bonds in the linker.
    • Enzymatic cleavage by proteases or other cellular enzymes leading to drug release.

These reactions are pivotal in ensuring that the active drug is released only in the desired cellular environment .

Mechanism of Action

The mechanism by which MC-VC-Pabc-DNA31 exerts its effects involves:

  1. Targeted Delivery: The ADC selectively binds to antigens expressed on cancer cells, facilitating internalization via endocytosis.
  2. Intracellular Release: Once inside the cell, the bioreversible linker undergoes cleavage, releasing DNA31, which then inhibits RNA polymerase activity, leading to disruption of RNA synthesis and subsequent cell death.
  3. Data on Efficacy: Preclinical studies indicate that this mechanism significantly enhances antitumor activity compared to non-targeted therapies, demonstrating improved selectivity and reduced side effects .
Physical and Chemical Properties Analysis

The physical and chemical properties of MC-VC-Pabc-DNA31 include:

  1. Physical Properties:
    • Appearance: Typically a white to off-white powder.
    • Solubility: Soluble in organic solvents; limited solubility in aqueous solutions.
  2. Chemical Properties:
    • Stability: Stable under recommended storage conditions (-20°C for powder; -80°C in solvent).
    • Reactivity: Sensitive to hydrolysis in physiological conditions but stable during storage.
  3. Analytical Data:
    • Molecular Weight: 1497.664 g/mol
    • CAS Number: 1639352-03-6

These properties are crucial for determining appropriate handling and storage conditions to maintain compound integrity .

Applications

MC-VC-Pabc-DNA31 has several significant scientific applications:

  1. Cancer Therapy: Its primary application lies in targeted cancer therapies as part of ADCs, allowing for precise delivery of cytotoxic agents directly to tumor cells while sparing normal tissues.
  2. Research Tool: It serves as a valuable tool in research settings for studying RNA polymerase inhibition and exploring new therapeutic strategies against various cancers.
  3. Drug Development: The compound's design principles can inspire further development of novel ADCs targeting other malignancies or diseases characterized by aberrant cell proliferation .
Introduction to Antibody-Drug Conjugates (ADCs) and MC-VC-PABC-DNA31

Evolution of Targeted Cancer Therapeutics and ADC Development

The development of antibody-drug conjugates (ADCs) represents a transformative paradigm in oncology, evolving through four distinct generations to overcome limitations of conventional chemotherapy. First-generation ADCs (e.g., Gemtuzumab Ozogamicin) utilized murine antibodies and acid-labile linkers, resulting in immunogenicity and premature payload release. This led to severe off-target toxicity and limited efficacy [2] [8]. Second-generation ADCs incorporated humanized antibodies and more stable linkers (e.g., Brentuximab Vedotin’s protease-cleavable linker), improving pharmacokinetics and target specificity [6] [8]. Third-generation ADCs introduced site-specific conjugation (e.g., engineered cysteines) to optimize drug-to-antibody ratios (DAR), while fourth-generation ADCs leverage hyper-potent payloads and novel mechanisms like bystander effects [2] [7]. MC-VC-PABC-DNA31 exemplifies this progression, integrating a protease-cleavable linker (MC-VC-PABC) with a novel RNA polymerase inhibitor payload (DNA31) to enhance tumor selectivity and cytotoxicity [1] [10].

Table 1: Evolution of ADC Generations and Technological Advancements

GenerationKey InnovationsRepresentative ADCsLimitations Addressed
FirstMurine antibodies, acid-labile linkersGemtuzumab OzogamicinImmunogenicity, linker instability
SecondHumanized antibodies, stable linkersBrentuximab VedotinHeterogeneous DAR, off-target toxicity
ThirdSite-specific conjugation, DAR optimizationPolatuzumab VedotinAggregation, rapid clearance
FourthNovel payloads, bystander effectsMC-VC-PABC-DNA31 (candidate)Tumor heterogeneity, resistance

Rationale for ADC Linker-Payload Conjugates in Oncology

ADC linker-payload conjugates bridge the gap between monoclonal antibodies’ specificity and cytotoxic agents’ potency. The linker component must fulfill dual criteria: (1) maintaining plasma stability during circulation to prevent off-target payload release, and (2) enabling efficient intracellular payload release upon antigen-mediated internalization [2] [4]. Cleavable linkers (e.g., protease-sensitive dipeptides) exploit physiological differences between tumor microenvironments (e.g., lysosomal proteases) and blood, ensuring targeted activation [4] [6]. Meanwhile, payloads require sub-nanomolar cytotoxicity to eradicate cancer cells even with low antigen expression. Traditional payloads like auristatins disrupt microtubule assembly, but novel agents like DNA31 target RNA polymerase, inducing apoptosis through transcription inhibition—a mechanism less susceptible to multidrug resistance pathways [1] [9]. MC-VC-PABC-DNA31 thus embodies the optimized synergy of a stable, tumor-selective linker (MC-VC-PABC) and a mechanistically distinct payload (DNA31) [10].

MC-VC-PABC-DNA31 as a Novel Biotherapeutic Entity

MC-VC-PABC-DNA31 is an agent-linker conjugate designed for ADC assembly. It comprises:

  • MC-VC-PABC linker: A protease-cleavable valine-citrulline (VC) dipeptide sequence, para-aminobenzylcarbamate (PABC) self-immolative spacer, and maleimidocaproyl (MC) moiety for antibody attachment [5] [6].
  • DNA31 payload: A potent RNA polymerase inhibitor derived from the DNA31 cytotoxin, which disrupts transcriptional machinery in cancer cells [1] [10].This conjugate enables precise delivery of DNA31 to antigen-expressing tumors, minimizing systemic exposure and broadening the therapeutic window [1].

Properties

Product Name

MC-VC-Pabc-DNA31

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-30-[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate

Molecular Formula

C77H96N10O21

Molecular Weight

1497.6 g/mol

InChI

InChI=1S/C77H96N10O21/c1-38(2)60(83-54(90)20-13-12-14-31-87-55(91)25-26-56(87)92)74(100)82-50(19-16-30-79-75(78)101)73(99)80-47-23-21-46(22-24-47)37-104-76(102)81-48-27-32-86(33-28-48)49-35-51(89)61-53(36-49)107-70-62(84-61)57-58-66(95)44(8)69-59(57)71(97)77(10,108-69)105-34-29-52(103-11)41(5)68(106-45(9)88)43(7)65(94)42(6)64(93)39(3)17-15-18-40(4)72(98)85-63(70)67(58)96/h15,17-18,21-26,29,34-36,38-39,41-43,48,50,52,60,64-65,68,93-95,97H,12-14,16,19-20,27-28,30-33,37H2,1-11H3,(H,80,99)(H,81,102)(H,82,100)(H,83,90)(H,85,98)(H3,78,79,101)/b17-15+,34-29+,40-18-/t39-,41+,42+,43+,50-,52-,60-,64-,65+,68+,77-/m0/s1

InChI Key

MJUSLPQDGZEJSC-UFQKGPKISA-N

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)NC(=O)OCC8=CC=C(C=C8)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN9C(=O)C=CC9=O)O3)C

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C([C@](O5)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)NC(=O)OCC8=CC=C(C=C8)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN9C(=O)C=CC9=O)O3)/C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.